![molecular formula C22H18O8 B1353238 Dehydropodophyllotoxin CAS No. 42123-27-3](/img/structure/B1353238.png)
Dehydropodophyllotoxin
Overview
Description
Dehydropodophyllotoxin is a natural product found in various plant species, including Juniperus sabina and Dysosma versipellis. It belongs to the class of aryltetralin lignans and possesses a characteristic four-ring system with a free-rotating tri-substituted benzene ring. This compound exhibits strong bioactivities, including antiviral, antitumor, and anti-inflammatory effects .
Synthesis Analysis
Dehydropodophyllotoxin can be isolated from natural sources or synthesized. Its structure was first elucidated in 1930 after being isolated from Podophyllum peltatum. Various derivatives and semi-synthetic compounds, such as etoposide and teniposide, have been developed for clinical use .
Molecular Structure Analysis
The molecular formula of dehydropodophyllotoxin is C22H18O8. It features a complex arrangement of fused rings, including a benzofuran and a benzodioxolone moiety. The compound’s chemical structure is characterized by a hydroxyl group and three methoxy groups on the phenyl ring .
Chemical Reactions Analysis
Dehydropodophyllotoxin undergoes various chemical reactions, including modifications and derivatizations. These reactions lead to the synthesis of related compounds with optimized antitumor activity. Notably, etoposide, a derivative of podophyllotoxin, has been successfully used in clinics .
Scientific Research Applications
Dehydropodophyllotoxin: A Comprehensive Analysis of Scientific Research Applications
Cancer Treatment: Dehydropodophyllotoxin has shown promise in cancer therapy, particularly in inhibiting cell proliferation and exerting antitumor effects through various signaling pathways such as PI3K/mTOR and AKT/NF-κB . It has also been implicated in the inhibition of MMP-3 in gastric carcinoma and FAK, RhoA, and ROCK1 in melanoma .
Anti-Inflammatory Applications: Compounds isolated from plants containing dehydropodophyllotoxin have been used as folk medicines for their strong anti-inflammatory properties .
Pharmacological Studies: The pharmacological relevance of dehydropodophyllotoxin is highlighted by its influence on tubulin assembly, which is crucial for its biological activities .
Drug Repurposing: Dehydropodophyllotoxin derivatives are being explored for drug repurposing opportunities, potentially offering new avenues for treatment strategies .
Chemotherapy Complementation: The compound may play a role in complementing chemotherapy by initiating apoptosis in cancer cells through various pathways .
Nrf2 Inhibition: As an Nrf2 inhibitor, dehydropodophyllotoxin could be significant in improving the sensitivity of tumor cells to neoplastic drugs .
Nanorobotics in Cancer Treatment: Advances in medical nanorobots for cancer treatments include the exploration of dehydropodophyllotoxin as a component in drug delivery systems, targeted therapy, and other comprehensive treatments .
Traditional Medicine: Historically, dehydropodophyllotoxin has been part of traditional medicine practices due to its various therapeutic properties .
Future Directions
Research on dehydropodophyllotoxin continues to explore its potential therapeutic applications. Investigating its derivatives and optimizing their antitumor activity remains an active area of interest. Additionally, exploring its antiviral properties, especially in the context of recent viral infections, warrants further investigation .
properties
IUPAC Name |
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSDVCMYTACNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradehydropodophyllotoxin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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